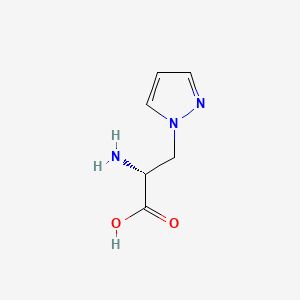

(R)-2-Amino-3-pyrazol-1-YL-propionic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-3-pyrazol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGOPELHGLPKLL-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906398 |

Source

|

| Record name | (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149655-71-0 |

Source

|

| Record name | (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Properties and Engineering Applications of (R)-2-Amino-3-pyrazol-1-yl-propionic Acid

Executive Summary

In the landscape of modern peptide engineering and rational drug design, the substitution of native amino acids with non-natural bioisosteres is a primary strategy for overcoming pharmacokinetic limitations. (R)-2-Amino-3-pyrazol-1-yl-propionic acid (also known as D-β-pyrazolylalanine) has emerged as a critical building block in this domain. As a structural isomer of D-histidine, it replaces the native imidazole ring with a pyrazole ring. This seemingly minor heterocyclic shift fundamentally alters the molecule's acid-base chemistry, rendering it highly valuable for developing protease-resistant peptide therapeutics, such as melanocortin-4 receptor (MC4R) modulators[1].

This technical guide provides an in-depth analysis of the physicochemical properties of (R)-2-amino-3-pyrazol-1-yl-propionic acid, the pharmacological rationale for its use, and a self-validating experimental workflow for its incorporation into solid-phase peptide synthesis (SPPS).

Structural Identity and Physicochemical Profiling

The fundamental chemical distinction between histidine and (R)-2-amino-3-pyrazol-1-yl-propionic acid lies in the arrangement of the nitrogen atoms within the side-chain heterocycle. Histidine features a 1,3-diazole (imidazole) ring, whereas the pyrazole analog contains a 1,2-diazole ring[2].

Acid-Base Causality and Tautomerism

The adjacent nitrogen atoms in the pyrazole ring exert a strong electron-withdrawing effect on one another. Consequently, the positive charge in the protonated pyrazolium ion is significantly less delocalized than in the imidazolium ion[3]. This electronic environment drastically lowers the pKa of the conjugate acid to approximately 2.49, compared to ~6.0 for histidine[2].

The Pharmacological Consequence: Because physiological pH is 7.4, the imidazole ring of native histidine is partially protonated, allowing it to act as both a hydrogen bond donor and a positively charged electrostatic anchor. In stark contrast, the pyrazole side chain of (R)-2-amino-3-pyrazol-1-yl-propionic acid remains strictly unprotonated and neutral in physiological environments. This eliminates unwanted electrostatic interactions while preserving the steric bulk and aromaticity required for receptor pocket binding.

Quantitative Data Summary

| Property | Native L-Histidine | (R)-2-Amino-3-pyrazol-1-yl-propionic acid |

| Molecular Formula | C₆H₉N₃O₂ | C₆H₉N₃O₂[4] |

| Molecular Weight | 155.15 g/mol | 155.15 g/mol [4] |

| Side-Chain Heterocycle | Imidazole (1,3-diazole) | Pyrazole (1,2-diazole) |

| Conjugate Acid pKa | ~6.0 | ~2.49[2] |

| Charge State at pH 7.4 | Partially Protonated (+ / 0) | Fully Neutral (0) |

| Enzymatic Susceptibility | High (e.g., DPP-4 cleavage) | Low (Steric/Electronic Evasion) |

Pharmacological Rationale in Peptide Engineering

The incorporation of (R)-2-amino-3-pyrazol-1-yl-propionic acid into peptide sequences is not arbitrary; it is a calculated maneuver to bypass proteolytic degradation. Many endogenous proteases, such as Dipeptidyl Peptidase-4 (DPP-4), recognize the specific electronic signature and basicity of N-terminal histidine residues. By substituting native L-His with the (R)-pyrazole analog, drug developers achieve two simultaneous outcomes:

-

Stereochemical Evasion: The (R)-configuration (D-amino acid) naturally resists endogenous L-specific proteases.

-

Electronic Evasion: The neutral pyrazole ring fails to trigger the electrostatic recognition mechanisms of histidine-cleaving enzymes, drastically extending the peptide's half-life in vivo[1].

Figure 2: Pharmacological mechanism of (R)-Pyr-Ala conferring protease resistance in peptides.

Synthesis and Production Workflows

While biocatalytic methods utilizing O-acetylserine sulfhydrylase (OASS) have been successfully engineered to synthesize the L-enantiomer (β-pyrazol-1-yl-L-alanine) directly from O-acetyl-L-serine and pyrazole[5], the pharmaceutical demand for the (R)-enantiomer necessitates distinct approaches. The (R)-isomer is typically produced via asymmetric chemical hydrogenation of dehydroamino acid precursors or through the strict enzymatic resolution of racemic mixtures, ensuring the >99% enantiomeric excess required for solid-phase peptide synthesis.

Experimental Protocol: Self-Validating SPPS Incorporation

Objective: To synthesize a protease-resistant peptide analog by substituting native L-His with Fmoc-(R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Expert Insight on Isobaric Isomers: Because (R)-Pyr-Ala and L-His are exact mass isomers (MW 155.15 g/mol )[4], intact mass spectrometry (MS1) cannot distinguish a successful substitution from a native contamination. Validation strictly requires Reverse-Phase HPLC (where Pyr-Ala exhibits a longer retention time due to its neutral state at acidic pH) or MS/MS fragmentation profiling.

Step-by-Step Methodology

-

Resin Preparation & Swelling:

-

Action: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Causality: Swelling expands the polymer matrix, maximizing the accessibility of active sites for uniform coupling.

-

-

Fmoc Deprotection:

-

Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

-

Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via a β-elimination mechanism, exposing the primary amine.

-

-

Amino Acid Activation & Coupling:

-

Action: Dissolve 3.0 eq of Fmoc-(R)-Pyr-Ala-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation, then add to the resin. Agitate for 60 minutes.

-

Causality: The DIC/Oxyma system forms an active ester that is highly reactive yet suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the critical (R)-stereocenter.

-

-

Self-Validation (Kaiser Test):

-

Action: Remove a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN).

-

System Logic: If the beads remain yellow, the coupling is complete (no free primary amines). If the beads turn blue, incomplete coupling has occurred, triggering an automatic re-coupling step to prevent deletion sequences.

-

-

Cleavage and Global Deprotection:

-

Action: Treat the completed peptide resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

-

Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin. Triisopropylsilane (TIPS) acts as a scavenger to quench reactive carbocations, preventing unwanted side-chain alkylation.

-

-

Orthogonal Validation (LC-MS/MS):

-

Action: Precipitate the peptide in cold diethyl ether, centrifuge, and analyze via RP-HPLC and tandem mass spectrometry to confirm the presence of the pyrazole fragmentation pattern rather than imidazole.

-

Figure 1: Self-validating SPPS workflow for integrating (R)-Pyr-Ala into peptide sequences.

References

1.[4] alpha-amino-1H-pyrazole-1-propanoic acid | CID 119630 - PubChem. National Institutes of Health (NIH). URL: 2.[3] Chemistry and Therapeutic Review of Pyrazole. Asian Journal of Research in Chemistry. URL: 3.[2] Current status of pyrazole and its biological activities. National Institutes of Health (NIH). URL: 4.[5] Immobilization of O-acetylserine sulfhydrylase as a highly active and recyclable nanobiocatalyst: efficient synthesis of β-pyrazol-1-yl-L-alanine. Royal Society of Chemistry (RSC). URL: 5.[1] United States Patent (MC4R Modulators). Google Patents. URL:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. alpha-amino-1H-pyrazole-1-propanoic acid | C6H9N3O2 | CID 119630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Immobilization of O-acetylserine sulfhydrylase as a highly active and recyclable nanobiocatalyst: efficient synthesis of β-pyrazol-1-yl-l-alanine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to (R)-2-Amino-3-pyrazol-1-yl-propionic Acid: Molecular Structure and Weight

This guide provides a comprehensive technical overview of (R)-2-Amino-3-pyrazol-1-yl-propionic acid, a non-proteinogenic α-amino acid of significant interest to researchers in medicinal chemistry, peptide science, and drug development. We will delve into its molecular architecture, methods for structural confirmation, and the precise determination of its molecular weight, grounding our discussion in established analytical principles.

Molecular Structure and Chemical Identity

(R)-2-Amino-3-pyrazol-1-yl-propionic acid is a derivative of the amino acid alanine, where a hydrogen atom on the β-carbon is substituted with a pyrazol-1-yl group. The "(R)" designation in its name specifies the stereochemical configuration at the α-carbon, which is a critical determinant of its biological activity and interaction with chiral molecules like proteins.

Chemical Identifiers

A clear identification of this compound is crucial for accurate research and procurement. The following table summarizes its key identifiers.

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid | |

| Synonyms | (R)-3-(1H-Pyrazol-1-yl)alanine, β-(Pyrazol-1-yl)-D-alanine | [1][2] |

| Molecular Formula | C₆H₉N₃O₂ | [1][3][4] |

| CAS Number | 2734-48-7 (for S-isomer), 28024-60-4 (racemic) | [3][5] |

| PubChem CID | 119630 (racemic), 151491 (S-isomer) | [1][5] |

Note: The CAS number and PubChem CID often refer to the more common L- or (S)-isomer, or the racemic mixture. Specific sourcing is required for the (R)-isomer.

Structural Elucidation

The molecular structure consists of three key components:

-

α-Carbon: A chiral center with (R) configuration, bonded to an amino group, a carboxyl group, a hydrogen atom, and a methylene group.

-

Amino and Carboxyl Groups: These functional groups confer the characteristic properties of an amino acid, allowing it to form peptide bonds.

-

Pyrazol-1-yl Side Chain: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, attached to the β-carbon via one of its nitrogen atoms. This side chain is a key feature, influencing the compound's polarity, hydrogen bonding capability, and potential for coordination with metal ions.[6]

The presence and connectivity of these groups are confirmed through a suite of spectroscopic techniques.

Spectroscopic Characterization

Confirming the identity and purity of (R)-2-Amino-3-pyrazol-1-yl-propionic acid requires a multi-faceted analytical approach.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals include:

-

A broad singlet for the N-H proton of the pyrazole ring, typically found in the 10-14 ppm range, which may broaden due to proton exchange or quadrupolar coupling.[7]

-

Distinct signals for the three protons on the pyrazole ring.[8]

-

A multiplet for the α-proton.

-

Multiplets for the diastereotopic β-protons.

-

A broad signal for the amine protons, which can be confirmed by a D₂O exchange experiment where the peak disappears.[7]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals would correspond to the carboxyl carbon, the α-carbon, the β-carbon, and the three distinct carbons of the pyrazole ring.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity between different parts of the molecule. For instance, an HMBC experiment would show long-range correlations between the β-protons and the carbons of the pyrazole ring, confirming the C-N bond.[7]

1.3.2. Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups. Characteristic absorption bands would include:

-

Broad O-H stretch from the carboxylic acid.

-

N-H stretching from the primary amine and the pyrazole ring.

-

C=O stretching from the carboxylic acid.

-

C=C and C=N stretching from the aromatic pyrazole ring.[9]

Molecular Weight Determination

The molecular weight is a fundamental property used to confirm the identity and purity of a compound. It can be determined both theoretically and experimentally.

Theoretical Molecular Weight

The molecular weight is calculated from the molecular formula (C₆H₉N₃O₂) using the atomic weights of its constituent elements.

| Parameter | Value |

| Molecular Formula | C₆H₉N₃O₂ |

| Monoisotopic Mass | 155.0695 Da |

| Average Molecular Weight | 155.15 g/mol |

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is the value observed in high-resolution mass spectrometry. The average molecular weight is calculated using the weighted average of all natural isotopes of each element.[2]

Experimental Verification via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining the molecular weight of a compound.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly employed method for amino acid analysis.[11][12]

2.2.1. Principle

In a typical LC-MS experiment, the analyte is first separated from other components by liquid chromatography, then ionized, and its mass-to-charge ratio (m/z) is measured by the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces the protonated molecule [M+H]⁺ in positive ion mode.

2.2.2. Experimental Protocol: LC-MS for Molecular Weight Confirmation

This protocol outlines a general procedure for confirming the molecular weight of (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Materials:

-

(R)-2-Amino-3-pyrazol-1-yl-propionic acid sample

-

UHPLC-MS/MS grade water with 0.1% formic acid (Mobile Phase A)[13]

-

UHPLC-MS/MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)[13]

-

HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used for amino acid analysis.[10]

-

Injection Volume: 1-5 µL.

-

Flow Rate: 0.2-0.5 mL/min.

-

Gradient: A typical gradient would start with a high percentage of aqueous mobile phase (e.g., 98% A) and ramp up to a high percentage of organic mobile phase (e.g., 95% B) to elute the compound.[13][14]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Data Analysis: Look for a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₆H₉N₃O₂, the expected m/z would be approximately 156.0773. High-resolution mass spectrometry can confirm the elemental composition.[15]

-

2.2.3. Workflow Diagram

Sources

- 1. beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound L-2-Amino-3-(1-pyrazolyl)propanoic acid (FDB012598) - FooDB [foodb.ca]

- 3. (S)-2-Amino-3-(1h-pyrazol-1-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. alpha-amino-1H-pyrazole-1-propanoic acid | C6H9N3O2 | CID 119630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. visnav.in [visnav.in]

- 10. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 11. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nebiolab.com [nebiolab.com]

- 13. sciex.com [sciex.com]

- 14. protocols.io [protocols.io]

- 15. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values and Ionization States of Pyrazole-Based Amino Acids

Introduction

In the landscape of modern drug discovery and peptide chemistry, the deliberate incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy to transcend the limitations of the 20 proteinogenic building blocks.[1][2][3] These novel amino acids offer a vastly expanded chemical space, enabling the fine-tuning of peptide and protein therapeutics with enhanced stability, potency, and unique functionalities.[4][5] Among the diverse classes of ncAAs, pyrazole-based amino acids have garnered significant attention as versatile scaffolds in medicinal chemistry.[6][7][8] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties that can improve the pharmacokinetic and pharmacological profiles of drug candidates.[9][10][11]

A fundamental parameter governing the behavior of any ionizable molecule in a biological system is its acid dissociation constant (pKa).[12] The pKa value dictates the protonation state of a functional group at a given pH, which in turn profoundly influences critical drug-like properties such as solubility, lipophilicity, membrane permeability, and binding interactions with biological targets.[12][13] For pyrazole-based amino acids, understanding the pKa values of the α-carboxyl group, the α-amino group, and the pyrazole side chain is paramount for rational drug design. This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings, experimental and computational determination, and practical implications of the pKa values and ionization states of pyrazole-based amino acids for researchers, scientists, and drug development professionals.

Chapter 1: Theoretical Foundations of Acidity and Ionization

The Concept of pKa

The acidity of a molecule is quantified by its acid dissociation constant, Ka. For a generic acid, HA, in equilibrium with its conjugate base, A⁻, and a proton, H⁺, the dissociation can be represented as:

HA ⇌ H⁺ + A⁻

The Ka is the equilibrium constant for this reaction. For convenience, the pKa, the negative logarithm of the Ka, is more commonly used.[12] A lower pKa value indicates a stronger acid.

The Henderson-Hasselbalch Equation: A Cornerstone of pH-Dependent Behavior

The Henderson-Hasselbalch equation is a fundamental tool that relates the pH of a solution to the pKa of an ionizable group and the ratio of the concentrations of the conjugate base ([A⁻]) to the conjugate acid ([HA]).[14][15][16]

pH = pKa + log([A⁻]/[HA])

This equation is invaluable for predicting the ionization state of an amino acid at a specific pH.[17][18] When the pH of the solution is equal to the pKa of the functional group, the concentrations of the protonated and deprotonated forms are equal.[16]

Ionization States of Amino Acids

Amino acids are amphoteric molecules, containing both a weakly acidic α-carboxyl group and a weakly basic α-amino group. In solution, they can exist in different ionic forms depending on the pH. At a low pH, both groups are protonated, resulting in a net positive charge. As the pH increases, the carboxyl group deprotonates, forming a zwitterion with no net charge. At a high pH, the amino group also deprotonates, leading to a net negative charge. The pH at which the net charge is zero is known as the isoelectric point (pI).[19][20][21]

The Pyrazole Moiety: An Ionizable Side Chain

The pyrazole ring itself is a weak base, with a pKa of the conjugate acid around 2.5.[22][23][24][25] This is due to the presence of a pyridine-like nitrogen atom that can be protonated. The other nitrogen atom is pyrrole-like and its lone pair is part of the aromatic system. The basicity of the pyrazole ring is a key feature that distinguishes pyrazole-based amino acids and contributes to their unique properties.

Chapter 2: Experimental Determination of pKa Values

The experimental determination of pKa values is crucial for obtaining accurate data for drug development.[26] Several robust methods are available, with potentiometric titration and UV-Vis spectrophotometry being the most common.[27]

Potentiometric Titration

Potentiometric titration is considered the gold standard for pKa determination due to its simplicity and accuracy.[27][28] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the amino acid while monitoring the pH with a calibrated electrode.[29][30] The pKa values correspond to the pH at the midpoints of the buffer regions on the resulting titration curve.[31]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Prepare a solution of the pyrazole-based amino acid of known concentration (e.g., 1 mM) in deionized water.[30]

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[29]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration.[30]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte like 0.15 M KCl.[29][30]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Recording: Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the titration curve.[31]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds with a chromophore near the ionization center.[13][32] The method relies on the principle that the UV-Vis absorption spectrum of a molecule changes as its protonation state changes.[33] By measuring the absorbance at different pH values, a sigmoid curve is generated from which the pKa can be determined.[28][34]

Experimental Protocol: UV-Vis Spectrophotometry for pKa Determination

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

-

Sample Preparation: Prepare a stock solution of the pyrazole-based amino acid. Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration.[13]

-

Spectral Measurement: Record the UV-Vis spectrum of the sample in each buffer solution.[33]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The pKa is the pH at the inflection point of the resulting sigmoid curve.[13]

Caption: Experimental workflows for pKa determination.

Chapter 3: Computational Prediction of pKa Values

In silico methods for pKa prediction have become indispensable tools in early-stage drug discovery, allowing for the rapid screening of large compound libraries.[35] These methods can provide valuable insights into the ionization behavior of novel pyrazole-based amino acids before their synthesis.

Common computational approaches include:

-

Empirical Methods: These methods, such as PROPKA, utilize databases of experimentally determined pKa values and structural information to predict the pKa of new molecules.[12][35][36]

-

Quantum Mechanics (QM)-based Methods: These approaches provide a more fundamental understanding of the protonation/deprotonation process by calculating the free energy change of the reaction.[35]

While computational predictions are highly valuable, it is important to note that their accuracy can be influenced by the chosen method and the complexity of the molecule.[37] Experimental validation remains crucial for confirming the pKa values of lead compounds.

Chapter 4: pKa Values and Ionization Profiles of Key Pyrazole-Based Amino Acids

The pKa values of pyrazole-based amino acids are influenced by the electronic properties of the pyrazole ring and its substitution pattern. While a comprehensive database is still evolving, the following table provides representative pKa values for the parent pyrazole molecule and the related amino acid, histidine, for comparison.

| Compound | pKa (α-COOH) | pKa (α-NH₃⁺) | pKa (Side Chain) |

| Pyrazole | - | - | ~2.5 (Conjugate Acid)[22][24] |

| Histidine | ~1.8 | ~9.2 | ~6.0[38] |

Note: Specific pKa values for various substituted pyrazole-based amino acids would require dedicated experimental determination or high-level computational studies.

The ionization state of a pyrazole-based amino acid will change significantly across the physiological pH range. The following diagram illustrates the predominant species of a hypothetical pyrazole-based amino acid at different pH values.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. 26.2 Amino Acids and the HendersonâHasselbalch Equation: Isoelectric Points - Organic Chemistry | OpenStax [openstax.org]

- 15. Amino Acids and Henderson-Hasselbalch Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijraset.com [ijraset.com]

- 24. imperial.ac.uk [imperial.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. echemi.com [echemi.com]

- 27. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mt.com [mt.com]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. dergipark.org.tr [dergipark.org.tr]

- 31. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 32. researchgate.net [researchgate.net]

- 33. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 34. pubs.acs.org [pubs.acs.org]

- 35. mdpi.com [mdpi.com]

- 36. chemrxiv.org [chemrxiv.org]

- 37. mpinat.mpg.de [mpinat.mpg.de]

- 38. Protein pKa calculations - Wikipedia [en.wikipedia.org]

Solubility Profile of (R)-2-Amino-3-pyrazol-1-yl-propionic Acid: A Technical Guide for Formulation and Synthesis

Executive Summary & Physicochemical Fundamentals

(R)-2-Amino-3-pyrazol-1-yl-propionic acid (often referred to as 3-(1-pyrazolyl)-D-alanine) is a non-proteinogenic amino acid characterized by a pyrazole ring attached to the

However, handling the pure compound presents unique solvation challenges. As a Senior Application Scientist, I frequently observe researchers failing to account for the zwitterionic lattice energy when attempting to dissolve non-proteinogenic amino acids. In its solid state, the molecule exists as a zwitterion (bearing both a protonated ammonium group,

Solvation Dynamics: Causality and Speciation

To successfully formulate or synthesize derivatives of (R)-2-Amino-3-pyrazol-1-yl-propionic acid, one must understand the causality behind its solubility behavior.

Simply stirring the compound in cold water or non-polar organics will yield a cloudy suspension, leading to inaccurate dosing in biological assays. The causality here is strictly thermodynamic: the enthalpy of solvation provided by cold water or low-dielectric solvents is insufficient to overcome the strong electrostatic interactions of the crystal lattice.

By applying thermal energy (heating) and acoustic cavitation (sonication), we provide the necessary activation energy to disrupt these intermolecular bonds[4]. Furthermore, adjusting the pH alters the ionization state of the molecule, breaking the zwitterionic network and exponentially increasing solubility.

Fig 1. pH-dependent ionization states dictating the aqueous solubility of the compound.

Solubility Matrix: Water vs. Organic Solvents

The following table summarizes the comparative solubility profile of (R)-2-Amino-3-pyrazol-1-yl-propionic acid across various solvent systems, grounded in thermodynamic principles.

| Solvent System | Empirical Solubility Profile | Mechanistic Rationale |

| Water (25°C, pH 7.0) | Slightly Soluble (< 5 mg/mL) | High crystal lattice energy of the zwitterion limits cold water dissolution[3]. |

| Water (Heated & Sonicated) | Soluble | Thermal energy and acoustic cavitation disrupt intermolecular ionic bonds[3],[4]. |

| Aqueous Buffers (pH < 2 or > 9) | Highly Soluble (> 20 mg/mL) | Protonation of carboxylate/pyrazole or deprotonation of ammonium breaks the zwitterionic network. |

| Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and strong hydrogen-bond acceptor capacity stabilize the solute. |

| Methanol / Ethanol | Sparingly Soluble | Lower dielectric constant than water; insufficient to fully overcome lattice energy. |

| Hexane / Dichloromethane | Insoluble | Non-polar nature cannot solvate the charged zwitterionic species. |

Self-Validating Experimental Protocol: Thermodynamic Solubility

To ensure data integrity, any solubility protocol must be a self-validating system. Relying solely on visual inspection (turbidity) is prone to false positives due to the formation of stable micro-suspensions. The protocol below employs a thermodynamic shake-flask method coupled with LC-MS quantification.

Crucially, it includes a back-equilibration step : after heating and sonication to force dissolution, the solution must be allowed to equilibrate back to standard temperature (25°C) for 48 hours. If precipitation occurs during this phase, the initial "solubility" was merely a supersaturated kinetic state, not the true thermodynamic solubility.

Step-by-Step Methodology

-

Aliquot Preparation : Weigh an excess amount (e.g., 50 mg) of (R)-2-Amino-3-pyrazol-1-yl-propionic acid into a 2 mL chemically inert Eppendorf tube.

-

Solvent Addition : Add 1.0 mL of the target solvent (e.g., HPLC-grade Water, DMSO, or Methanol).

-

Kinetic Disruption : Subject the suspension to heated sonication (40°C) for 30 minutes. Causality: This provides the activation energy required to break the initial crystal lattice and ensure maximal kinetic dissolution[3].

-

Thermodynamic Equilibration (The Validation Step) : Transfer the tubes to a thermomixer set to 25°C and agitate at 800 RPM for 48 hours. Causality: This extended timeframe allows any kinetically trapped, supersaturated solute to precipitate out, ensuring the final measurement reflects true thermodynamic equilibrium.

-

Phase Separation : Centrifuge the samples at 10,000 x g for 15 minutes to firmly pellet any undissolved particulate matter.

-

Quantification : Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify the exact concentration using LC-MS/MS against a validated calibration curve.

Fig 2. Standardized self-validating workflow for empirical solubility determination.

References

- Title: 2734-48-7 | CAS DataBase - ChemicalBook: (S)

- Source: google.

- Title: 3-(Pyrazol-1-yl)

- Source: nih.

Sources

- 1. An overview on antidiabetic medicinal plants having insulin mimetic property - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2000071523A1 - Antibiotic prodrugs - Google Patents [patents.google.com]

- 3. 2734-48-7 | CAS DataBase [m.chemicalbook.com]

- 4. 3-(Pyrazol-1-yl)-L-alanine | 10162-27-3 | Benchchem [benchchem.com]

The Ascendant Role of (R)-2-Amino-3-pyrazol-1-yl-propionic Acid Side Chains in Metal Coordination: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The exploration of non-canonical amino acids in drug discovery and development has unveiled a new frontier of molecular design and therapeutic potential. Among these, (R)-2-Amino-3-pyrazol-1-yl-propionic acid, a structural analogue of the natural amino acid histidine, presents a compelling case for its application in metallodrug design and catalysis. This in-depth technical guide provides a comprehensive analysis of the synthesis, structural characteristics, and, most critically, the metal coordination potential of its pyrazole-containing side chain. We will delve into the nuanced coordination chemistry, compare its capabilities with the benchmark histidine, and explore the functional implications for researchers, scientists, and drug development professionals. This document serves as a foundational resource, bridging fundamental chemistry with practical application in the pursuit of novel therapeutics and advanced catalytic systems.

Introduction: The Significance of Non-Canonical Amino Acids in Modern Drug Discovery

The 20 proteinogenic amino acids have long been the foundational building blocks in our understanding of biological systems and in the development of therapeutics. However, the strategic incorporation of non-canonical amino acids (ncAAs) into peptides and small molecules has emerged as a powerful strategy to overcome many of the limitations of traditional drug candidates. These novel building blocks can introduce unique structural motifs, enhance metabolic stability, and provide new functionalities, such as tailored metal chelation. Pyrazole-containing molecules, in particular, have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2].

(R)-2-Amino-3-pyrazol-1-yl-propionic acid, also known as β-(pyrazole-1-yl)-L-alanine, stands out as a particularly intriguing ncAA. Its side chain features a pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms. This structure is isoelectronic with the imidazole ring of histidine, a key player in the coordination of metal ions within biological systems. The subtle yet significant differences in the electronic and steric properties between pyrazole and imidazole offer a unique opportunity to modulate the coordination environment of metal ions, thereby fine-tuning the reactivity and therapeutic efficacy of metallodrugs. This guide will provide a detailed exploration of the metal coordination potential of this promising amino acid side chain.

Synthesis of (R)-2-Amino-3-pyrazol-1-yl-propionic Acid: A Practical Approach

The synthesis of pyrazole-containing α-amino acids can be achieved through various synthetic routes. One effective method involves a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones[3]. While the specific enantioselective synthesis of the (R)-enantiomer requires specialized chiral catalysts or resolutions, the general synthetic workflow provides a solid foundation for its preparation.

Experimental Protocol: A Generalizable Synthesis of Pyrazole-Derived α-Amino Acids

This protocol is adapted from a general method for synthesizing pyrazole-containing α-amino acids and may require optimization for the specific target molecule, (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Step 1: Synthesis of the β-aryl E-enone Precursor

The synthesis begins with the preparation of a suitable β-aryl E-enone. This can be achieved through a Claisen-Schmidt condensation between an appropriate aldehyde and a methyl ketone.

Step 2: Condensation and Aza-Michael Addition

The enone is then reacted with a hydrazine derivative. This step proceeds via a condensation reaction followed by an intramolecular aza-Michael addition to form a 2-pyrazoline intermediate. The use of a chiral auxiliary or catalyst at this stage would be crucial for achieving enantioselectivity.

Step 3: Oxidation to the Pyrazole Ring

The 2-pyrazoline intermediate is subsequently oxidized to the aromatic pyrazole ring. A mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is often effective for this transformation[3].

Step 4: Deprotection to Yield the Final Amino Acid

The final step involves the deprotection of the amino and carboxyl groups to yield the desired α-amino acid. This can be achieved through standard deprotection strategies, such as hydrolysis of an ester and removal of an N-protecting group (e.g., benzyloxycarbonyl)[3].

Caption: Possible coordination modes of (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Comparison with Histidine: A Tale of Two Rings

While both pyrazole and imidazole are five-membered aromatic heterocycles with two nitrogen atoms, their electronic properties differ. The pyrazole ring is generally considered to be more electron-withdrawing than the imidazole ring. This difference in electron density can influence the pKa of the ring nitrogens and, consequently, the stability and reactivity of the resulting metal complexes.

Table 1: Comparison of Key Properties of Pyrazole and Imidazole Side Chains

| Property | Pyrazole Side Chain | Imidazole Side Chain (Histidine) | Implication for Metal Coordination |

| pKa of Ring Nitrogen | Lower | Higher (pKa ≈ 6.0) | The pyrazole nitrogen is less basic, which can affect the pH range of complex formation and the overall stability of the complex. |

| π-acidity/basicity | More π-acidic | More π-basic | The greater π-acidity of the pyrazole ring can lead to stronger back-bonding with electron-rich metal centers. |

| Steric Hindrance | Generally less hindered around N2 | Can be more sterically hindered depending on the substitution pattern. | The steric environment can influence the coordination geometry and the accessibility of the metal center to other ligands or substrates. |

Stability of Metal Complexes: Quantitative Insights

The stability of metal complexes is a critical parameter in drug design and catalysis. It is typically quantified by the formation constant (K) or its logarithm (log K). While specific stability constant data for (R)-2-Amino-3-pyrazol-1-yl-propionic acid are not widely available in the literature, studies on related pyrazole-containing ligands provide valuable insights. Potentiometric titration is a common technique used to determine these constants.[4][5][6][7][8]

Generally, the stability of transition metal complexes with nitrogen-containing ligands follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is anticipated that complexes of (R)-2-Amino-3-pyrazol-1-yl-propionic acid with these metals would follow a similar trend.

Applications in Drug Development and Beyond

The unique coordination properties of (R)-2-Amino-3-pyrazol-1-yl-propionic acid open up a range of potential applications, particularly in the realm of medicinal chemistry and catalysis.

Metallodrugs with Enhanced Properties

The incorporation of this ncAA into peptide-based drugs can create novel metal-binding sites with tailored properties. This could lead to the development of:

-

Anticancer Agents: Pyrazole-metal complexes have shown promise as anticancer agents.[3][9] By chelating essential metal ions or by facilitating redox reactions that induce oxidative stress in cancer cells, these complexes can exert potent cytotoxic effects.

-

Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. Metal complexes with pyrazole-derived ligands have demonstrated significant antibacterial and antifungal activity.[10]

-

Radiopharmaceuticals: The ability of the pyrazole moiety to act as a bifunctional chelator makes it an attractive candidate for labeling tumor-seeking peptides with diagnostic or therapeutic radionuclides, such as 99mTc and Re.[11][12]

Caption: Potential applications of metal complexes of (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Asymmetric Catalysis

The chiral nature of (R)-2-Amino-3-pyrazol-1-yl-propionic acid makes it an excellent candidate for the development of novel chiral ligands for asymmetric catalysis. Palladium complexes with pyrazole-containing ligands, for instance, have shown high activity and selectivity in cross-coupling reactions, such as the α-arylation of ketones.[9] The ability to fine-tune the steric and electronic properties of the ligand by modifying the pyrazole ring offers a powerful tool for optimizing catalyst performance.

Future Directions and Conclusion

The study of (R)-2-Amino-3-pyrazol-1-yl-propionic acid and its metal complexes is a rapidly evolving field with immense potential. While this guide has provided a comprehensive overview of the current state of knowledge, further research is needed to fully elucidate the coordination chemistry of this fascinating non-canonical amino acid. Specifically, detailed structural and spectroscopic studies of its complexes with a wider range of metal ions are required. Furthermore, the systematic evaluation of these complexes in various biological and catalytic systems will be crucial for translating their theoretical promise into practical applications.

References

-

Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. PMC. [Link]

-

Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Pyrazolyl derivatives as bifunctional chelators for labeling tumor-seeking peptides with the fac-[M(CO)3]+ moiety (M = 99mTc, Re): synthesis, characterization, and biological behavior. PubMed. [Link]

-

Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. RJPBCS. [Link]

-

Potentiometric Studies of P-Amino Benzoic Acid with Transition Metal Ions. Academia.edu. [Link]

-

Potentiometric Studies on Transition Metal (II) Essential Amino Acid Complexes. Global Advanced Research Journals. [Link]

-

analysis potentiometric titration: Topics by Science.gov. [Link]

-

POTENTIOMETRIC STUDIES OF SOME MIXED LIGAND TRANSITION METAL TERNARY COMPLEXES WITH PYRIDINE DICARBOXYLIC ACID AS PRIMARY AND 3-. IJNRD. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

Synthesis, characterization and antibacterial applications of pyrazolyl-sulfonamides and their palladium complexes. New Journal of Chemistry (RSC Publishing). [Link]

-

Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). PMC. [Link]

-

Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. [Link]

-

The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. PMC. [Link]

-

Palladium-Catalyzed Asymmetric Allylic Amination Using Ferrocenyl Pyrazole Ligands: Steric Control of η3-Allyl Configuration and Site-Selective Nucleophilic Attack. ACS Publications. [Link]

-

Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. PubMed. [Link]

-

Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. Dalton Transactions (RSC Publishing). [Link]

-

Two-Dimensional 1H NMR Studies on Octahedral Nickel(II) Complexes. e-Publications@Marquette. [Link]

-

Tuning Receptor Properties of Metal–Amyloid Beta Complexes. Studies on the Interaction between Ni(II)–Aβ5–9 and Phosphates/Nucleotides. Inorganic Chemistry (ACS Publications). [Link]

-

Two complexes of copper(II) salts with 5-amino-3-(pyrid-2-yl)-1H-pyrazole, the prototype for a new class of ditopic ligand. ResearchGate. [Link]

-

electronic reprint A copper(II)–pyrazole complex cation with 3 imposed symmetry. University of Kentucky X-Ray Crystallography Facility. [Link]

-

Copper(II) complexes of pyrazol-3-yl amines. Synthesis, crystal and solution structure. [Link]

-

Synthesis, Structure, and Properties of a Copper(II) Binuclear Complex Based on Trifluoromethyl Containing Bis(pyrazolyl)hydrazone. PMC. [Link]

-

Synthesis, Structural Analysis, and Theoretical Study of Amino Acid-Copper (II) Complexes via XRD and DFT. Trends in Sciences. [Link]

-

The enzymatic preparation of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)... ResearchGate. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PMC. [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. analysis potentiometric titration: Topics by Science.gov [science.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. academia.edu [academia.edu]

- 8. beta.garj.org [beta.garj.org]

- 9. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and antibacterial applications of pyrazolyl-sulfonamides and their palladium complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Pyrazolyl derivatives as bifunctional chelators for labeling tumor-seeking peptides with the fac-[M(CO)3]+ moiety (M = 99mTc, Re): synthesis, characterization, and biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Divergence in Non-Proteinogenic Amino Acids: A Comprehensive Analysis of (R)- and (S)-2-Amino-3-pyrazol-1-yl-propionic Acid

Executive Summary

The non-proteinogenic amino acid 2-Amino-3-pyrazol-1-yl-propionic acid (commonly known as

This whitepaper provides an in-depth technical analysis of the structural, biosynthetic, and pharmacological differences between the (R) and (S) enantiomers, supported by self-validating experimental workflows for their synthesis, chiral resolution, and biological evaluation.

Structural Chemistry and Biosynthetic Origins

Stereochemical Architecture

Both enantiomers share the molecular formula C₆H₉N₃O₂ (MW: 155.15 g/mol )[3]. The critical difference lies at the C

Enzymatic Stereospecificity

In nature, the (S)-enantiomer is synthesized via a highly stereospecific metabolic channeling process. The enzyme pyrazolylalanine synthase (EC 4.2.1.50) catalyzes the replacement of the acetyl group of O-acetyl-L-serine with pyrazole[4][5]. This enzyme exhibits absolute stereospecificity for the L-configuration, meaning the (R)-enantiomer cannot be produced or processed by this pathway[6].

Figure 1: Stereospecific biosynthetic pathway of the (S)-enantiomer via metabolic channeling.

Pharmacological Profiles: Histidine Mimicry and Insulinotropic Action

The biological divergence between the two enantiomers is most evident in their pharmacological applications, specifically in antidiabetic research.

-

(S)-Enantiomer: Extracts from Citrullus colocynthis seeds containing high concentrations of (S)-

-pyrazol-1-ylalanine have demonstrated the ability to stimulate insulin secretion from isolated rat pancreatic islets[2][7]. At concentrations of 0.1 mg/mL, the (S)-enantiomer acts as a secretagogue, likely by mimicking L-histidine and interacting with stereospecific receptors (such as the sulfonylurea receptor SUR1 or related beta-cell targets)[7]. -

(R)-Enantiomer: Due to the inverted stereocenter, the (R)-enantiomer experiences steric clashes within the L-amino acid binding pockets. In vivo studies have shown that unnatural pyrazole-amino acid derivatives are generally metabolically inert in mammals and are excreted unchanged in the urine, lacking the antidiabetic efficacy of their (S)-counterparts.

Figure 2: Divergent pharmacological pathways of (S)- and (R)-enantiomers in pancreatic beta-cells.

Quantitative Comparison

| Property / Feature | (S)-2-Amino-3-pyrazol-1-yl-propionic acid | (R)-2-Amino-3-pyrazol-1-yl-propionic acid |

| CAS Number | 2734-48-7[3] | N/A (Synthetic Racemate component) |

| Natural Occurrence | Yes (Citrullus species)[1] | No (Unnatural D-amino acid) |

| Enzymatic Substrate | Product of EC 4.2.1.50[4] | Inactive / Non-substrate |

| Biological Role | Histidine mimic, Antimetabolite | Metabolically inert |

| Insulinotropic Activity | High (at 0.1 mg/mL in vitro)[7] | Negligible |

Experimental Methodologies

To rigorously study these enantiomers, researchers must employ self-validating protocols that ensure stereochemical purity and functional accuracy. Below are the field-proven workflows.

Protocol A: Enzymatic Synthesis of the (S)-Enantiomer

Chemical synthesis yields a racemic mixture. To obtain optically pure (S)-enantiomer without complex chiral resolution, biocatalysis is preferred.

-

Enzyme Preparation: Express recombinant pyrazolylalanine synthase (EC 4.2.1.50) in E. coli and purify via Ni-NTA affinity chromatography[6].

-

Reaction Setup: Incubate 50 mM O-acetyl-L-serine and 60 mM pyrazole in 100 mM Tris-HCl buffer (pH 8.0) containing 50 µM pyridoxal 5'-phosphate (PLP) at 37°C for 4 hours.

-

Purification: Terminate the reaction by heating (80°C, 5 min). Centrifuge, and pass the supernatant through a Dowex 50W-X8 cation exchange column. Elute with 1M NH₄OH.

-

Validation Checkpoint: Analyze the lyophilized product via polarimetry. A defined specific rotation confirms the isolation of the pure (S)-enantiomer, validating the stereospecificity of the enzymatic reaction.

Protocol B: Chiral HPLC Separation of (R) and (S) Enantiomers

For pharmacokinetic studies, separating a synthetic racemic mixture into its (R) and (S) components is critical.

-

Column Selection: Utilize a macrocyclic antibiotic chiral stationary phase (e.g., Astec Chirobiotic™ T, based on Teicoplanin).

-

Causality Rationale: Teicoplanin contains multiple chiral centers and hydrogen-bonding sites that form transient, differential diastereomeric complexes with underivatized amino acids, allowing baseline separation of the (R) and (S) forms without pre-column derivatization.

-

-

Mobile Phase: Isocratic elution using Methanol/Water (60:40 v/v) at a flow rate of 1.0 mL/min.

-

Detection: UV absorbance at 210 nm (capturing the amide/carboxyl backbone and pyrazole ring).

-

Validation Checkpoint: Inject a known racemic standard. The system is validated only if the resolution factor (

) between the (R) and (S) peaks is

Protocol C: In Vitro Pancreatic Islet Assay for Insulinotropic Activity

To quantify the antidiabetic potential of the isolated enantiomers.

-

Islet Isolation: Isolate pancreatic islets from Wistar rats using standard collagenase digestion.

-

Incubation: Pre-incubate islets in Krebs-Ringer bicarbonate (KRB) buffer with 2.8 mM glucose for 30 mins. Transfer batches of 10 islets to KRB buffer containing stimulatory glucose (8.3 mM) and 0.1 mg/mL of either the (R)- or (S)-enantiomer[7].

-

Causality Rationale: 8.3 mM glucose acts as a moderate physiological stimulus. Adding the enantiomer at this concentration tests its ability to act as an insulin secretagogue (potentiator) rather than a basal disruptor.

-

-

Quantification: Collect the supernatant after 20 minutes and quantify insulin using a high-sensitivity Rat Insulin ELISA kit.

-

Validation Checkpoint: The assay must include a negative control (buffer only) and a positive control (Glibenclamide). The (S)-enantiomer should show a statistically significant increase in insulin release compared to the negative control and the (R)-enantiomer.

References

- CymitQuimica. "(S)-2-Amino-3-(1h-pyrazol-1-yl)propanoic acid."

- Grayu Phytochemical Database. "2-amino-3-(1H-pyrazol-1-yl)propanoic acid." NCBS.

- "Pyrazolylalanine synthase." Wikipedia.

- "KEGG ENZYME: 4.2.1.50." Genome.jp.

- "An overview on antidiabetic medicinal plants having insulin mimetic property." PMC/NIH.

- "Insulinotropic Effect of Citrullus colocynthis Fruit Extracts.

- "Molecular cloning and characterization of a plant serine acetyltransferase playing a regulatory role in cysteine biosynthesis

Sources

- 1. Phytochemical: 2-amino-3-(1H-pyrazol-1-yl)propanoic acid [caps.ncbs.res.in]

- 2. An overview on antidiabetic medicinal plants having insulin mimetic property - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-2-Amino-3-(1h-pyrazol-1-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 4. Pyrazolylalanine synthase - Wikipedia [en.wikipedia.org]

- 5. KEGG ENZYME: 4.2.1.50 [genome.jp]

- 6. Molecular cloning and characterization of a plant serine acetyltransferase playing a regulatory role in cysteine biosynthesis from watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Asymmetric Synthesis Protocols for (R)-2-Amino-3-pyrazol-1-yl-propionic Acid

Introduction & Strategic Rationale

(R)-2-Amino-3-pyrazol-1-yl-propionic acid—commonly referred to as D-β-pyrazolylalanine—is a highly valuable non-proteinogenic amino acid. Originally identified in its L-form within the seeds of Citrullus vulgaris (watermelon)[1][2], this compound serves as a robust histidine isostere and is extensively utilized in the development of pyrazole-based peptide mimetics, antidiabetic agents, and GLP-1 receptor agonists[3][4].

Synthesizing the unnatural (R)-enantiomer presents a distinct stereochemical challenge. While racemic syntheses followed by enzymatic resolution (e.g., using Aspergillus sp. acylase) are possible[2][3], they inherently cap the theoretical yield at 50% and require tedious separations. To meet the demands of modern drug development, this guide details two highly efficient, self-validating asymmetric protocols:

-

The Chiral Pool Strategy: Utilizing a D-serine-derived β-lactone[1][5].

-

The Asymmetric Alkylation Strategy: Utilizing a chiral Ni(II)-Schiff base glycine equivalent.

Both methodologies are designed to provide >98% enantiomeric excess (ee) while offering clear mechanistic causality for every experimental choice.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route depends on the scale, available analytical tools, and starting material economics. The table below summarizes the quantitative and qualitative data for both approaches.

| Parameter | Pathway A: Chiral Pool (β-Lactone) | Pathway B: Asymmetric Alkylation |

| Precursor | N-Cbz-D-Serine | Ni(II)-(S)-BPB-Glycine Complex |

| Key Reagents | Pyrazole, Modified Mitsunobu Reagents | 1-(Chloromethyl)pyrazole, Strong Base |

| Stereocontrol Mechanism | Complete retention of α-stereocenter via regioselective β-carbon SN2 attack | Absolute steric shielding of the enolate Re face by the chiral auxiliary |

| Typical Overall Yield | 40–48% | 65–75% |

| Enantiomeric Excess (ee) | >98% (Dependent on D-Serine purity) | >99% (Upgraded via crystallization) |

| Scalability | High (Readily scaled to >50g) | Moderate (Requires auxiliary recovery) |

| Self-Validation Metric | IR Spectroscopy (Disappearance of 1830 cm⁻¹ lactone peak) | Visual (Color shifts and crystallization of the red/purple Ni-complex) |

Mechanistic Workflow Visualization

Fig 1. Divergent asymmetric synthesis workflows for (R)-β-pyrazolylalanine.

Detailed Experimental Protocols

Protocol A: Chiral Pool Synthesis via D-Serine β-Lactone

This protocol adapts the classical Organic Syntheses procedure[1] by utilizing D-serine to access the (R)-enantiomer.

Mechanistic Causality: The formation of the highly strained 4-membered β-lactone activates the β-carbon. Pyrazole acts as a soft nitrogen nucleophile. In polar aprotic solvents, soft nucleophiles preferentially attack the less sterically hindered β-carbon (alkyl-oxygen cleavage) rather than the harder carbonyl carbon (acyl-oxygen cleavage). This SN2 displacement is critical because it leaves the chiral α-carbon completely untouched, preserving the enantiomeric purity of the starting material[1].

Step-by-Step Methodology:

-

Lactonization: Suspend N-Cbz-D-serine (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous THF at -78 °C. Dropwise add diethyl azodicarboxylate (DEAD, 1.0 eq). Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

-

Validation Check: Isolate a small aliquot and perform IR spectroscopy. The appearance of an intense carbonyl stretch at ~1830 cm⁻¹ confirms successful β-lactone formation.

-

Nucleophilic Ring Opening: Dissolve the purified N-Cbz-D-serine-β-lactone in anhydrous acetonitrile. Add pyrazole (1.5 eq) and heat the mixture to 60 °C for 12 hours.

-

Validation Check: Monitor the reaction via IR. The complete disappearance of the 1830 cm⁻¹ signal provides an immediate, self-validating metric that the ring-opening reaction has reached completion.

-

Deprotection: Concentrate the mixture, redissolve in methanol, and add 10% Pd/C (0.1 eq). Stir under an atmosphere of H₂ (1 atm) for 4 hours to remove the Cbz protecting group. Filter through Celite and recrystallize from aqueous ethanol to yield pure (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Protocol B: Asymmetric Alkylation via Ni(II)-Schiff Base Complex

This method relies on the robust stereocontrol provided by the (S)-BPB chiral auxiliary.

Mechanistic Causality: The Ni(II) ion acts as a thermodynamic sink, templating the glycine Schiff base and the chiral auxiliary into a highly rigid, square-planar geometry. The bulky benzyl group of the proline-derived auxiliary acts as a steric wall, completely blocking the Re face of the enolate. Consequently, the 1-(chloromethyl)pyrazole electrophile can only approach from the Si face. This absolute stereofacial discrimination guarantees the formation of the (R)-configuration at the new stereocenter.

Step-by-Step Methodology:

-

Complex Preparation: Synthesize the Ni(II) complex of the Schiff base derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB) and glycine according to standard literature procedures.

-

Stereoselective Alkylation: Dissolve the red Ni(II)-(S)-BPB-Gly complex (1.0 eq) in anhydrous DMF under argon. Add finely powdered KOH (3.0 eq) and stir for 10 minutes until the solution darkens (indicating enolate formation). Dropwise add 1-(chloromethyl)pyrazole (1.2 eq) at 0 °C.

-

Validation Check: The reaction is visually self-validating. As the alkylation proceeds, the product complex (which is highly crystalline) frequently begins to precipitate. After 4 hours, quench with water. The resulting diastereomerically enriched complex can be filtered and recrystallized from MeOH/CHCl₃ to upgrade the diastereomeric excess to >99% de.

-

Hydrolysis & Auxiliary Recovery: Suspend the alkylated complex in a mixture of methanol and 3N HCl (1:1 v/v) and heat to 70 °C for 2 hours. The red color will dissipate as the complex disassembles.

-

Isolation: Extract the aqueous layer with chloroform to recover the (S)-BPB auxiliary (which can be reused). Neutralize the aqueous layer with ion-exchange chromatography (e.g., Dowex 50WX8) to elute the free (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

References

-

Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1992). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1. URL:[Link]

-

Baldwin, J. E., Farthing, C. N., Russell, A. T., Schofield, C. J., & Spivey, A. C. (1996). Syntheses of (S)-β-pyrazolylalanine and (S)-quisqualic acid from a serine-derived aziridine. Tetrahedron Letters, 37(29), 5225-5226. URL:[Link]

-

Rolland-Fulcrand, V., Haroune, N., Roumestant, M. L., & Martinez, J. (2000). Efficient chemoenzymatic synthesis of enantiomerically pure β-heterocyclic amino acid derivatives. Tetrahedron: Asymmetry, 11(23), 4719-4724. URL:[Link]

-

Belokon, Y. N., et al. (1998). Asymmetric synthesis of α-amino acids via the Ni(II) complexes of Schiff bases derived from the chiral auxiliary (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB) and glycine. Tetrahedron, 54(35), 10363-10392. URL:[Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Pyrazole Amino Acids in SPPS

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique solubility challenges presented by pyrazole-containing amino acids during Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the mechanistic understanding and practical protocols needed to overcome these hurdles and ensure the successful synthesis of your target peptides.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to provide direct answers and actionable protocols for specific issues encountered during the synthesis of peptides containing pyrazole amino acids.

Q1: I'm observing poor coupling efficiency and incomplete reactions after incorporating a pyrazole amino acid. What's happening and how can I fix it?

Root Cause Analysis: This is a classic sign of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and associate with neighboring chains through intermolecular hydrogen bonds.[1] Pyrazole rings, with their aromatic nature and hydrogen bonding capabilities, can exacerbate this issue.[2] This aggregation effectively buries the N-terminus of the growing peptide, preventing the incoming activated amino acid from accessing it, leading to incomplete coupling and deletion sequences.[3]

Immediate Interventions:

-

Solvent Disruption: The first line of defense is to improve the solvation of the peptide-resin.

-

Chaotropic Salt Washes: These salts disrupt the hydrogen-bonding networks that hold aggregates together.

-

Before the difficult coupling step, wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M LiCl or NaClO₄ in DMF.[4] This can break up established aggregates and make the N-terminus more accessible.

-

-

Elevated Temperature & Microwave Synthesis: Increasing thermal energy can disrupt hydrogen bonds and accelerate reaction kinetics.

-

Performing the coupling at a higher temperature (e.g., up to 55°C) can be effective.[3]

-

Microwave-assisted SPPS is particularly powerful for synthesizing "difficult sequences" by rapidly and efficiently delivering energy to the system, breaking up aggregates and driving reactions to completion.[4][7]

-

-

Enhanced Activation: Use a more potent coupling reagent to ensure the acylation reaction is as fast and efficient as possible, minimizing the time available for the deprotected N-terminus to participate in aggregation. Reagents like HATU or HCTU are excellent choices.

Workflow Diagram: Troubleshooting Poor Coupling

Caption: Backbone protection (e.g., Dmb) disrupts inter-chain hydrogen bonds, preventing aggregation.

Experimental Protocol: Incorporating a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

-

Resin Preparation: After deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

-

Activation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2-3 eq.), an activator like HATU (2-3 eq.), and a base like DIEA (4-6 eq.) in DMF.

-

Coupling: Add the activation mixture to the resin and agitate for 1-2 hours, or until the reaction is complete.

-

Monitoring: Check for completion of the coupling. Note: The Kaiser test will give a false negative for proline-like structures. Use the TNBS (trinitrobenzenesulfonic acid) test instead. [4]5. Wash: Once coupling is complete, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next Fmoc-deprotection step.

Q3: Are there any analytical techniques to monitor aggregation in real-time?

Yes. While traditional methods like the Kaiser test can indicate a failed coupling, they don't diagnose the root cause. Modern automated peptide synthesizers equipped with in-line UV-Vis monitoring can provide real-time insights. During the Fmoc deprotection step, the release of the Fmoc-piperidine adduct is monitored. In a well-behaved synthesis, this results in a sharp, well-defined peak. When aggregation occurs, the diffusion of piperidine into the collapsed resin and the diffusion of the adduct out are slowed, leading to significant broadening of the deprotection peak. [8]This provides an immediate, quantitative indicator that aggregation is occurring, allowing the operator to intervene with the strategies discussed above.

References

-

Fairlie, D. P., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Int J Pept Res Ther, 14(4), 285-292. Retrieved from [Link]

-

Gerhards, M., et al. (2004). Clusters of a protected amino acid with pyrazole derivatives: -sheet model systems in the gas phase. ResearchGate. Retrieved from [Link]

-

Mondal, P., & Singh, R. P. (2020). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ChemistrySelect, 5(32), 10034-10039. Retrieved from [Link]

-

Merck. (n.d.). Pseudoproline-Dipeptides. Retrieved from [Link]

-

CEM Corporation. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) of Long and Difficult Peptides. Retrieved from [Link]

-

Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Retrieved from [Link]

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5403. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

Hoffmann, K., & Scoffone, E. (1966). Studies on Polypeptides. XXXVI. The Effect of Pyrazole—Imidazole Replacements on the S-Protein Activating Potency of an S-Peptide Fragment. Journal of the American Chemical Society, 88(15), 3633-3638. Retrieved from [Link]

-

Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Hartrampf, N., et al. (2025). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole Ring Protection & Deprotection Troubleshooting

Welcome to the Application Science Support Portal. This knowledge base is designed for researchers, scientists, and drug development professionals dealing with the unique reactivity of the pyrazole ring during synthetic workflows.

Due to the dual nature of pyrazole nitrogens—one "pyrrole-like" (NH) and one "pyridine-like" (sp² hybridized with a free lone pair)—the ring is highly susceptible to electrophilic attack. During acidic deprotection steps (e.g., Boc, t-Bu, or Trityl removal), the generation of reactive carbocations frequently leads to unwanted side reactions, most notably N-alkylation. This guide addresses the causality of these issues and provides field-proven, self-validating protocols to prevent them.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why am I observing N-alkylation of my pyrazole ring during Boc or t-Butyl deprotection, and how do I stop it?

The Causality: When you use acids like Trifluoroacetic Acid (TFA) to remove a tert-butoxycarbonyl (Boc) or tert-butyl (t-Bu) group, the cleavage generates a tert-butyl carbocation. While TFA protonates the pyrazole ring (rendering it temporarily non-nucleophilic), an equilibrium exists. Any unprotonated "pyridine-like" nitrogen on the pyrazole will act as a strong nucleophile and attack the tert-butyl cation, leading to irreversible N-alkylation [1].

The Solution: You must introduce a nucleophilic scavenger that outcompetes the pyrazole for the carbocation. Using an excess of meta-cresol during TFA deprotection traps the tert-butyl cation, forming a stable, inert alkylated cresol byproduct. This kinetic trapping prevents the pyrazole from coming into contact with the reactive electrophile [1].

Q2: I am deprotecting an N-Boc-1-mesyl pyrazole. When I use HCl or HBr, I lose the mesyl group. Why?

The Causality: Hydrochloric (HCl) and hydrobromic (HBr) acids provide highly nucleophilic counterions (Cl⁻ and Br⁻). During the deprotection of heavily functionalized pyrazoles (such as N-Boc-1-mesyl pyrazole), these nucleophilic halides attack the mesyl group or the ring itself, causing demesylation or halogen exchange [2].

The Solution: Switch to an acid with a non-nucleophilic counterion. TFA is the optimal choice here because the trifluoroacetate anion is exceptionally poor at nucleophilic attack, allowing for rapid Boc deprotection while leaving the mesyl group intact [2].

Q3: My pyrazole substrate is highly acid-sensitive. Is there a way to remove the N-Boc group without generating carbocations at all?

The Causality: Traditional acid deprotection relies on protonation to catalyze the elimination of isobutylene or the formation of a carbocation. If your substrate contains acid-labile functionalities (e.g., specific acetals or sensitive epoxides), even dilute TFA will cause degradation.

The Solution: You can bypass acid-mediated carbocation generation entirely by using a reductive, base-like approach. Sodium borohydride (NaBH₄) in ethanol (EtOH) at room temperature selectively cleaves N-Boc groups from pyrazoles and imidazoles in excellent yields (75-98%) without affecting primary N-Boc protected amines or requiring acidic conditions [3].

Mechanistic & Workflow Visualizations

To better understand the competing pathways during acid deprotection, refer to the mechanistic diagram below.

Mechanistic pathway of pyrazole N-alkylation during Boc cleavage and scavenger intervention.

Decision tree for selecting pyrazole deprotection conditions to minimize side reactions.

Data Hub: Scavenger Selection Matrix

Selecting the right scavenger is a balance of kinetic trapping efficiency and avoiding secondary side reactions. Use the table below to select the appropriate additive for your specific cleavage cocktail.

| Scavenger | Target Carbocation | Trapping Kinetics | Secondary Side Reaction Risk | Notes |

| meta-Cresol | t-Butyl, Trityl | Very High | Low | Forms stable alkyl-cresol. Excellent for pyrazole protection [1]. |

| Triethylsilane (TES) | Trityl, t-Butyl | High | Moderate | Can reduce indole rings (e.g., Tryptophan) if present in the sequence. |

| Ethanedithiol (EDT) | t-Butyl | High | High | Highly malodorous and toxic. Use only if meta-cresol fails. |

| Anisole | t-Butyl | Moderate | Low | Slower kinetics than meta-cresol; pyrazole alkylation may still occur. |

| Water | t-Butyl | Low | High | Very slow trapping kinetics; primarily used to quench residual TFA post-reaction. |

Protocol Vault: Self-Validating Methodologies

Every protocol below is designed as a "self-validating system." This means the workflow includes built-in analytical checkpoints to ensure the reaction is proceeding safely before moving to irreversible steps.

Protocol A: TFA-Mediated Boc Deprotection with meta-Cresol Scavenging

Use this protocol for standard pyrazoles to prevent N-alkylation.

-

Preparation: Dissolve the Boc-protected pyrazole (1.0 eq) in a minimal amount of anhydrous Dichloromethane (DCM).

-

Scavenger Addition: Add meta-cresol (2.0 to 5.0 eq). Mechanistic Note: The excess ensures pseudo-first-order kinetics for the trapping of the t-butyl cation, vastly outcompeting the pyrazole nitrogen.

-

Acidification: Cool the mixture to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA) until the solvent ratio is approximately 1:1 (DCM:TFA).

-

Validation Checkpoint (In-Process Control): After 30 minutes, remove a 10 µL aliquot. Quench it in 1 mL of saturated NaHCO₃ and extract with 1 mL of Ethyl Acetate. Analyze the organic layer via LC-MS or TLC.

-